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For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (C11H2002) is a naturally occurring ester that contributes to the
characteristic aroma of various plants and fruits. In flavor chemistry, it is a valuable ingredient
prized for its fresh, floral, and fruity profile. This document provides detailed application notes
and experimental protocols for the effective use of Citronellyl formate in flavor development
and analysis.

Application Notes
Flavor Profile

Citronellyl formate possesses a complex and desirable flavor profile characterized by the
following notes:

e Primary Notes: A powerful and pungent rose petal character is the most prominent feature,
often described as fresh and natural rather than overly sweet or jammy.

o Secondary Notes: Complementing the rose are distinct leafy-green and geranium facets,
which add a vibrant and slightly herbaceous quality.

e Nuances: Subtle fresh cucumber and lemon nuances provide a crisp and cooling sensation,
while a honey-like undertone imparts a natural sweetness.
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At a concentration of 20 ppm in water, its taste characteristics are described as floral, waxy,
fruity, citrus, and tangerine.

Applications in Food and Beverage

Citronellyl formate is a versatile flavor ingredient suitable for a wide range of applications:

e Beverages: It can be used to enhance the fruity and floral notes in soft drinks, juices, and
flavored waters. Its fresh character is particularly well-suited for citrus and berry-flavored
beverages.

o Dairy Products: In yogurts, ice creams, and other dairy products, it can impart a refreshing
floral and fruity dimension, complementing fruit preparations.

o Baked Goods: Citronellyl formate can be incorporated into fillings, icings, and batters to
provide a heat-stable floral and fruity aroma to cakes, cookies, and pastries.

o Confectionery: It is effective in hard and soft candies, chewing gum, and fruit snacks to
create authentic and impactful fruit and floral flavors.

Stability and Storage

Citronellyl formate is moderately stable. As an ester, it is susceptible to hydrolysis under
acidic conditions, which can lead to the formation of formic acid and citronellol, potentially
altering the flavor profile. It is recommended to store Citronellyl formate in a cool, dry place,
away from light and in tightly sealed containers. For long-term storage, refrigeration is
advisable.

Quantitative Data
Sensory Profile and Threshold
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Parameter Description Source
Floral, rosy, fruity, green,

Flavor/Odor Descriptors cucumber, lemon, honey, N/A
waxy, citrus, tangerine
At 20 ppm in water: floral,

Taste Characteristic waxy, fruity, citrus, and N/A
tangerine

) ~1.5 ppb (estimated based on
Odor Threshold (Estimate) N/A

citronellyl acetate)

Note: Specific sensory threshold data for Citronellyl formate is not readily available. The
provided value is an estimate based on the structurally similar compound, citronellyl acetate.

Recommended Usage Levels

Application Recommended Level (ppm)
Beverages 5-20

Dairy Products 10-30

Baked Goods 20 -50

Confectionery 30-100

Flavor Concentrates Traces to 50,000 (5%)

Physicochemical Properties
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Property Value

Molecular Formula C11H2002

Molecular Weight 184.28 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 229 °C

Flash Point 93 °C

Solubility Insoluble in water; soluble in ethanol and oils

Stability Profile (Qualitative)

Condition Food Matrix Stability Notes
Potential for
Acidic (e.g., ) hydrolysis to formic
pH Fair , _
Beverages) acid and citronellol
over time.
Neutral (e.g., Dairy) Good Generally stable.
Moderately stable in
Alkaline Fair to Good applications like soap.
[1]
Generally stable
o under typical
Temperature Pasteurization Good o
pasteurization
conditions.
Considered relatively
Baking Good heat-stable for baking
applications.
Prone to degradation
Light UV Exposure Fair with prolonged light
exposure.
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Experimental Protocols

Protocol 1: Synthesis of Citronellyl Formate via Fischer
Esterification

This protocol describes the laboratory-scale synthesis of Citronellyl formate from citronellol
and formic acid.

Materials:

Citronellol (1 mole equivalent)

e Formic acid (2 mole equivalents, excess)

 Sulfuric acid (catalytic amount, e.g., 0.1 mol%)

e Sodium bicarbonate solution (5% w/v)

e Anhydrous magnesium sulfate

e Organic solvent (e.g., diethyl ether or dichloromethane)

e Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:

Combine citronellol and formic acid in a round-bottom flask.

e Slowly add the catalytic amount of sulfuric acid while stirring.
o Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Once the reaction is complete, allow the mixture to cool to room temperature.

o Transfer the mixture to a separatory funnel and wash with water to remove excess formic
acid.
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o Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until
effervescence ceases.

e Wash again with water and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate.

« Filter to remove the drying agent.

» Remove the solvent under reduced pressure using a rotary evaporator.

o Purify the crude Citronellyl formate by vacuum distillation.

Protocol 2: Quantification of Citronellyl Formate in a
Beverage Matrix by GC-MS

This protocol provides a general method for the quantification of Citronellyl formate in a
beverage sample.

Instrumentation:

o Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

» Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)
Sample Preparation:

o Prepare a standard stock solution of Citronellyl formate in ethanol.

o Create a series of calibration standards by diluting the stock solution in a model beverage
matrix (e.g., sugar-acid solution).

o For the beverage sample, perform a liquid-liquid extraction using a suitable solvent like
dichloromethane or diethyl ether. An internal standard (e.g., methyl heptanoate) should be
added before extraction.

e Concentrate the extract to a known volume.
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GC-MS Conditions (Example):

Injector Temperature: 250 °C

e Oven Program: Start at 60 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5
minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS lon Source Temperature: 230 °C
e MS Quadrupole Temperature: 150 °C

e Scan Mode: Full scan (m/z 40-350) or Selected lon Monitoring (SIM) for higher sensitivity,
monitoring characteristic ions of Citronellyl formate (e.g., m/z 69, 81, 95).

Data Analysis:

o Generate a calibration curve by plotting the peak area ratio of Citronellyl formate to the
internal standard against the concentration of the standards.

o Quantify the amount of Citronellyl formate in the beverage sample by using the calibration
curve.

Protocol 3: Sensory Evaluation - Triangle Test

This protocol determines if a sensory difference is perceptible between a standard beverage
and a beverage containing Citronellyl formate.

Materials:

Standard (control) beverage

Test beverage (with added Citronellyl formate)

Identical, odor-free tasting cups labeled with random 3-digit codes

Water and unsalted crackers for palate cleansing
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e Sensory booths with controlled lighting and temperature
Procedure:
e Recruit a panel of at least 20-30 trained or consumer panelists.

o For each panelist, present three coded samples: two are the standard and one is the test
sample, or two are the test and one is the standard. The order of presentation should be
randomized for each panelist.

e Instruct the panelists to taste each sample from left to right and identify the sample that is
different from the other two.

» Provide water and unsalted crackers for panelists to cleanse their palates between sets of
samples.

e Collect the responses.
Data Analysis:
e Count the number of correct responses.

o Use a statistical table for triangle tests (based on the number of panelists and the number of
correct responses) to determine if the difference is statistically significant (typically at p <
0.05).

Protocol 4: Accelerated Shelf-Life Stability Testing

This protocol estimates the stability of Citronellyl formate in a beverage over time under
accelerated conditions.

Materials:
» Beverage containing a known concentration of Citronellyl formate
» Control beverage without Citronellyl formate

o Appropriate packaging for the beverage
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e Environmental chambers set to elevated temperatures (e.g., 35 °C and 45 °C)

e GC-MS for quantitative analysis

e Sensory panel for sensory evaluation

Procedure:

e Prepare a batch of the beverage with the desired concentration of Citronellyl formate.

o Package the beverage in its final intended packaging.

» Store samples at different temperature conditions:

o Refrigerated (4 °C) - as a control

o Ambient (20-25 °C) - for real-time comparison

o Accelerated (35 °C and 45 °C)

» At specified time points (e.g., week 0, 1, 2, 4, 8, 12), pull samples from each storage
condition.

e For each time point, conduct the following analyses:

o Quantitative Analysis: Use the GC-MS protocol (Protocol 2) to measure the concentration
of Citronellyl formate.

o Sensory Evaluation: Conduct a sensory test (e.g., Triangle Test - Protocol 3, or a
descriptive analysis) to assess any changes in the flavor profile.

Data Analysis:

» Plot the concentration of Citronellyl formate over time for each temperature.

» Analyze the sensory data to identify any significant changes in flavor perception.

o Use the data from the accelerated conditions to model and predict the shelf-life at ambient or
refrigerated temperatures.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b091523?utm_src=pdf-body
https://www.benchchem.com/product/b091523?utm_src=pdf-body
https://www.benchchem.com/product/b091523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Visualizations
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Nuances

Cucumber

Primary Notes

Rose Petal Lemon

Dominant

Secondary Notes

Honey

Citronellyl Formate Leafy-Green

Geranium
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Start: Sensory Evaluation Objective
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(2 Control, 1 Test or vice versa)

.

Present Samples to Panelists
(Randomized Order)
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Panelists Taste & Identify
the 'Different' Sample

l

Collect Responses

:

Statistical Analysis
(Triangle Test Table)

Determine if a Perceptible
Difference Exists (p < 0.05)

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start: Formulate Beverage
with Citronellyl Formate

Package Beverage Samples

:

Store Samples at Different Temperatures
(4°C, 25°C, 35°C, 45°C)

Time Point Testing (e.g.,&’eeks 0,1,2,4,8,12)

Pull Samples from Each
Temperature Condition

N

o . Sensory Evaluation
Quantitative Analysis (GC-MS) (e.., Triangle Test)

N

Analyze Data:
- Plot Concentration vs. Time
- Evaluate Sensory Changes

Model & Predict Shelf-Life
at Normal Conditions

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b091523?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Fischer Esterification [organic-chemistry.org]

« To cite this document: BenchChem. [Citronellyl Formate: Application Notes and Protocols for
Flavor Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091523#use-of-citronellyl-formate-in-flavor-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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